molecular formula C15H32O B160078 2-Pentadecanol CAS No. 1653-34-5

2-Pentadecanol

Cat. No. B160078
CAS RN: 1653-34-5
M. Wt: 228.41 g/mol
InChI Key: ALVGHPMGQNBJRC-UHFFFAOYSA-N
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Patent
US08404627B2

Procedure details

Pentadecanone (200 g) was added a 3-litre three-necked flask under nitrogen, to which diethyl ether (1000 ml) was slowly added from a dropping funnel. Sodium borohydride (63.54 g) was then slowly added and the mixture stirred for two days at room temperature under nitrogen. Toluene was added to the reaction vessel and the contents transferred to a separating funnel. The organic layer was washed with water and the aqueous layer was collected. The aqueous layer was washed with toluene, which was combined with the previous organic layer. The product was dried with magnesium sulphate and filtered under vacuum. The solvent was then stripped on a rotary evaporator at 100° C. to yield the title compound.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step Two
Quantity
63.54 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[O:16])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15].C(OCC)C.[BH4-].[Na+]>C1(C)C=CC=CC=1>[CH3:1][CH:2]([OH:16])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15] |f:2.3|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
CC(CCCCCCCCCCCCC)=O
Step Two
Name
Quantity
1000 mL
Type
reactant
Smiles
C(C)OCC
Step Three
Name
Quantity
63.54 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred for two days at room temperature under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the contents transferred to a separating funnel
WASH
Type
WASH
Details
The organic layer was washed with water
CUSTOM
Type
CUSTOM
Details
the aqueous layer was collected
WASH
Type
WASH
Details
The aqueous layer was washed with toluene, which
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The product was dried with magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered under vacuum
CUSTOM
Type
CUSTOM
Details
The solvent was then stripped on a rotary evaporator at 100° C.

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
CC(CCCCCCCCCCCCC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.